molecular formula C16H22ClNO3S B581103 Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester CAS No. 1307248-45-8

Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B581103
CAS No.: 1307248-45-8
M. Wt: 343.866
InChI Key: PEWMVDIBIRMSAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-15(2,3)21-14(19)18-7-5-16(6-8-18)13-11(4-9-20-16)10-12(17)22-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMVDIBIRMSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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